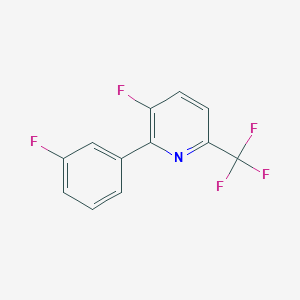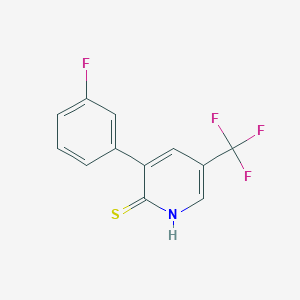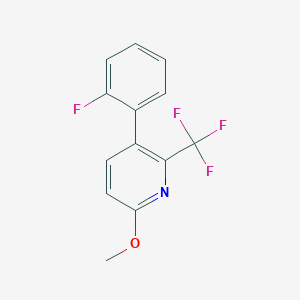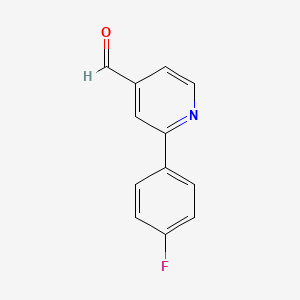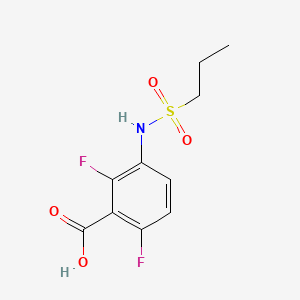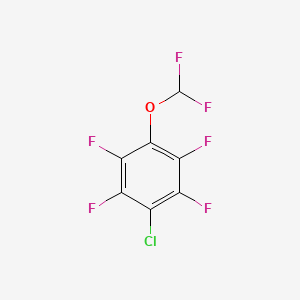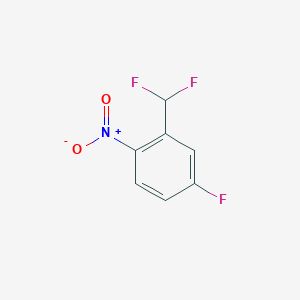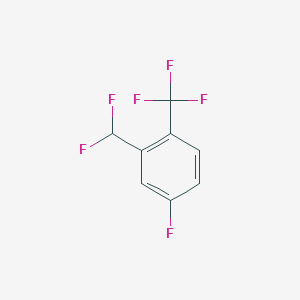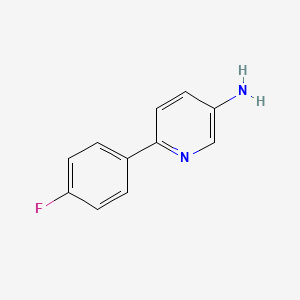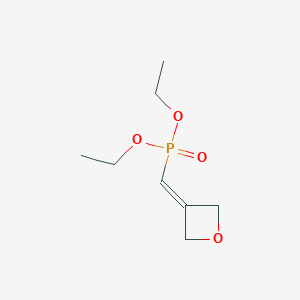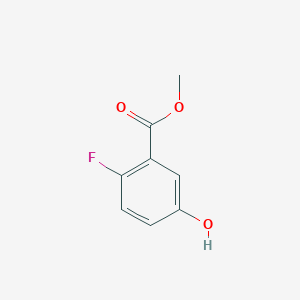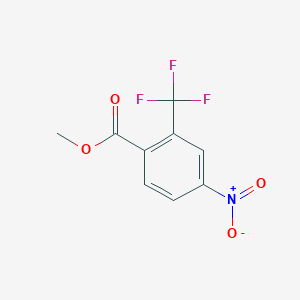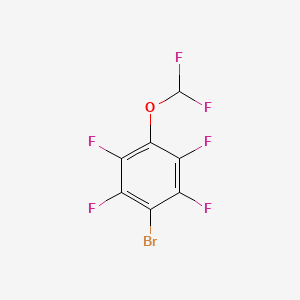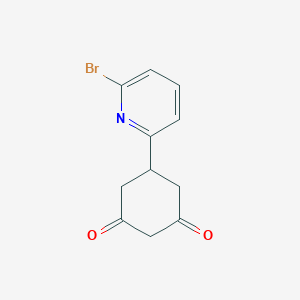
5-(6-Bromopyridin-2-yl)cyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(6-Bromopyridin-2-yl)cyclohexane-1,3-dione, also known as 5-Bromo-2-cyclohexyl-6-pyridone (5-BCP), is an organobromine compound that has been used in a variety of scientific research applications. 5-BCP has been found to have a wide range of biochemical and physiological effects and has been used in a variety of lab experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A study demonstrates the synthesis of cyclohexane-1,3-dione derivatives via Aldol–Michael addition reactions, showcasing their potential in organic synthesis and structural confirmation through spectroscopic methods and X-ray crystallography (Barakat et al., 2016).
Anticancer and Antimicrobial Applications
- Cyclohexane-1,3-dione derivatives were synthesized and evaluated for their in silico and in vitro anticancer and antimicrobial activities, highlighting their potential in medical and pharmacological research (Chinnamanayakar et al., 2019).
Reactions with Various Compounds
- Research on the reactions of cyclohexane-1,3-dione derivatives with different compounds, such as 2-(2-bromo-2-nitroethenyl)furan, opens avenues for developing novel organic compounds (Berestovitskaya et al., 2015).
Heterocycles Synthesis
- Cyclohexane-1,3-dione derivatives are critical in synthesizing six-membered oxygen-containing heterocycles, crucial in the creation of bioactive molecules showing various pharmacological activities (Sharma et al., 2020).
Role in Organic Synthesis
- Studies demonstrate the utility of cyclohexane-1,3-dione derivatives in organic and heterocyclic compound synthesis, emphasizing their role as functionalized reactive intermediates (Fadeyi et al., 2008).
Antimicrobial and Antioxidant Activities
- Research into unexpected products of condensation reactions involving cyclohexane-1,3-dione derivatives reveals their potential in antimicrobial and antioxidant applications (Rusnac et al., 2020).
Versatile Precursor in Bioactive Molecule Synthesis
- Cyclohexane-1,3-dione derivatives serve as a key structural precursor in synthesizing a diverse range of biologically active compounds, highlighting their versatility in chemical synthesis (Sharma et al., 2021).
Eigenschaften
IUPAC Name |
5-(6-bromopyridin-2-yl)cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c12-11-3-1-2-10(13-11)7-4-8(14)6-9(15)5-7/h1-3,7H,4-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNYDZQUSQTMAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=NC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(6-Bromopyridin-2-yl)cyclohexane-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

